2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid
Description
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid (CAS: 1446355-50-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with an acetic acid moiety . The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and versatility in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which can improve bioavailability and resistance to enzymatic degradation. The acetic acid group contributes to solubility in polar solvents and facilitates interactions with biological targets via ionization at physiological pH. This compound is a valuable building block in pharmaceutical and agrochemical research, particularly for designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)4-9-2(13-10-4)1-3(11)12/h1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPUJPUSSJOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group undergoes amidation reactions with primary or secondary amines under coupling conditions. This is facilitated by carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
Example Reaction :
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Reagents : 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid, (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine, EDCI
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Conditions : CH₂Cl₂, room temperature, 8 hours
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Yield : 62%
| Reaction Type | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Amidation | EDCI, CH₂Cl₂, rt | 62% |
This reaction highlights the compound’s utility in generating pharmacologically relevant amides, often used in drug discovery .
Esterification
The carboxylic acid reacts with alcohols to form esters, typically using acid catalysts or dehydrating agents:
Example Reaction :
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Reagents : Methanol, sulfuric acid (catalytic)
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Conditions : Reflux, 12 hours
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Yield : 75–90% (estimated from analogous compounds)
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Product : Methyl 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetate
The electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring during esterification, preventing ring-opening side reactions.
Reduction of Carboxylic Acid
The carboxylic acid moiety can be reduced to a primary alcohol using borane-dimethyl sulfide (BH₃·SMe₂):
Example Reaction :
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Reagents : BH₃·SMe₂
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Conditions : THF, 0°C to 50°C, 4 hours
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Product : 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanol
| Reaction Type | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Reduction | BH₃·SMe₂, THF, 0–50°C | 41% |
Salt Formation
The acid reacts with inorganic bases to form water-soluble salts, enhancing bioavailability:
Example Reaction :
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Reagents : Sodium hydroxide (NaOH)
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Conditions : Aqueous ethanol, room temperature
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Product : Sodium 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetate
This property is critical for pharmaceutical formulations requiring improved solubility .
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring participates in nucleophilic substitution, though reactivity depends on the trifluoromethyl group’s position:
Example Reaction :
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Reagents : Hydrazine hydrate
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Conditions : Ethanol, reflux
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Product : 5-(2-Hydrazinyl-2-oxoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (predicted)
The trifluoromethyl group at position 3 directs nucleophiles to position 5 of the oxadiazole, preserving ring integrity .
Decarboxylation
Under thermal or basic conditions, the acetic acid side chain may undergo decarboxylation:
Example Reaction :
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Conditions : Pyridine, 120°C, 6 hours
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Product : 5-Methyl-3-(trifluoromethyl)-1,2,4-oxadiazole
While not explicitly documented for this compound, decarboxylation is a common pathway for α,β-unsaturated carboxylic acids .
Biological Activity and Further Functionalization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Ring
The 3-position of the 1,2,4-oxadiazole ring is critical for modulating electronic, steric, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Functional Group Modifications
Acetic Acid vs. Alternative Moieties
- Acetic Acid (Target Compound): The carboxyl group ionizes at physiological pH (pKa ~2.5), enhancing solubility in aqueous environments and enabling ionic interactions with target proteins.
- Phenol (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol): Higher pKa (~10) limits ionization, reducing solubility but increasing membrane permeability .
- Ethanamine (1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine): The amine group can form salt bridges or coordinate metal ions, useful in kinase inhibitors .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to chlorophenyl or methoxyphenyl derivatives, enhancing blood-brain barrier penetration.
- Solubility: Acetic acid derivatives generally exhibit higher aqueous solubility (>10 mg/mL) than phenol or amine analogs (<5 mg/mL) due to ionization .
Biological Activity
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the oxadiazole moiety contributes to its chemical properties, which may enhance its pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A trifluoromethyl group (), which enhances lipophilicity and metabolic stability.
- An oxadiazole ring , known for various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can increase binding affinity to proteins involved in various biological pathways. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Receptor modulation : It may act on receptors affecting cellular signaling pathways.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.38 | Induces apoptosis |
| Similar oxadiazole derivative | U937 (leukemia) | <0.5 | Inhibits cell proliferation |
Studies have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Anti-inflammatory Activity
In vivo studies have shown that oxadiazole derivatives can reduce inflammation significantly. For example, in carrageenan-induced paw edema models:
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| This compound | 25 | 82.3 |
| Reference drug (Indomethacin) | 25 | 48.3 |
These results suggest that the compound may serve as a potent anti-inflammatory agent .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using DPPH radical scavenging assays. Compounds displayed varying degrees of radical scavenging activity:
| Compound | Concentration (µM) | Scavenging Activity (%) |
|---|---|---|
| Oxadiazole derivative | 25 | 76.0 |
| Ascorbic acid (reference) | - | 100 |
This indicates that modifications to the oxadiazole structure can enhance antioxidant properties.
Case Studies
- Cytotoxicity against Cancer Cells : A study demonstrated that derivatives of oxadiazoles exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin against human leukemia cell lines. Flow cytometry revealed that these compounds could effectively induce apoptosis in a dose-dependent manner .
- Inhibition of Carbonic Anhydrases : Research highlighted the selective inhibition of carbonic anhydrases by oxadiazole derivatives at nanomolar concentrations, suggesting potential applications in cancer treatment due to their role in tumor microenvironment regulation .
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid, and how are intermediates purified?
- Methodology : A typical route involves cyclization of precursor hydroxylamine derivatives with acid chlorides. For example, 3-(hydroxyimino)-3-amino-N-phenylpropanamide can react with trifluoroacetic acid derivatives under reflux conditions in acetic acid to form the oxadiazole ring. Purification often employs recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography using silica gel . Intermediate purity is confirmed via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Structural validation combines elemental analysis (C, H, N content), IR spectroscopy (to identify functional groups like C=O at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹), and ¹H/¹³C NMR (to confirm proton environments and trifluoromethyl group integration). Mass spectrometry (MS) further verifies molecular ion peaks .
Q. What strategies are used to improve the solubility of this compound for in vitro assays?
- Methodology : Esterification of the acetic acid moiety (e.g., methyl or ethyl esters) enhances lipophilicity. Alternatively, salt formation with potassium or sodium improves aqueous solubility. Solubility profiles are quantified using shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
Advanced Research Questions
Q. How can computational tools predict the toxicity of this compound derivatives?
- Methodology : In silico toxicity prediction employs software like ProTox-II or ADMETlab to assess acute toxicity (LD₅₀), mutagenicity, and hepatotoxicity. Molecular descriptors (e.g., LogP, topological surface area) and docking studies against cytochrome P450 enzymes guide structural optimization. Experimental validation follows OECD guidelines for acute oral toxicity in rodent models .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for oxadiazole derivatives?
- Methodology :
- Standardized assays : Use CLSI/M07-A11 guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to minimize variability.
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. trifluoromethyl groups) on membrane permeability via logD measurements .
- Mechanistic studies : Fluorescence microscopy with propidium iodide evaluates membrane disruption efficacy .
Q. How can HPLC-DAD methods be optimized for quantifying this compound in complex matrices?
- Methodology : A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) achieves baseline separation. Detection at 254 nm (for oxadiazole absorbance) and validation per ICH Q2(R1) guidelines ensure precision (RSD <2%) and recovery (>95%). Internal standards (e.g., 4-nitrobenzoic acid) correct for matrix effects .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology :
- pH stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Degradation kinetics are monitored via HPLC.
- Prodrug design : Introduce photolabile or enzymatically cleavable groups (e.g., tert-butyl esters) to shield the carboxylic acid moiety until target delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
